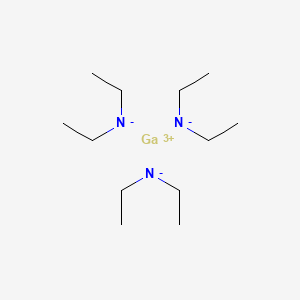Gallium diethylamide
CAS No.: 194611-64-8
Cat. No.: VC8461519
Molecular Formula: C12H30GaN3
Molecular Weight: 286.11 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 194611-64-8 |
|---|---|
| Molecular Formula | C12H30GaN3 |
| Molecular Weight | 286.11 g/mol |
| IUPAC Name | gallium;diethylazanide |
| Standard InChI | InChI=1S/3C4H10N.Ga/c3*1-3-5-4-2;/h3*3-4H2,1-2H3;/q3*-1;+3 |
| Standard InChI Key | UZYORTJMAUFROH-UHFFFAOYSA-N |
| SMILES | CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ga+3] |
| Canonical SMILES | CC[N-]CC.CC[N-]CC.CC[N-]CC.[Ga+3] |
Introduction
Chemical Structure and Bonding Characteristics
The molecular architecture of gallium diethylamide is defined by its dimeric structure, where two gallium centers are bridged by diethylamide (NEt₂) ligands. X-ray crystallographic studies reveal a central Ga₂N₂ core, with each gallium atom adopting a distorted tetrahedral geometry . The bridging μ-NEt₂ groups facilitate electron delocalization across the dimer, enhancing thermal stability. Bond lengths between gallium and nitrogen atoms measure approximately 1.95 Å, consistent with Ga–N single bonds observed in similar organogallium complexes .
A notable structural feature is the presence of tert-butyl (tBu) and hydride (H) ligands occupying terminal positions on each gallium atom. This configuration creates a sterically protected environment around the metal centers, which contributes to the compound’s resistance to oxidative degradation. The diethylamide ligands’ ethyl groups provide additional steric bulk, further stabilizing the dimer against dissociation even at elevated temperatures .
Synthesis Methods and Reaction Mechanisms
Primary Synthesis Route
The synthesis of [GaH(tBu)(μ-NEt₂)]₂ is achieved through two distinct pathways:
-
Alkylation of [Cl₂Ga(μ-NEt₂)]₂: Treatment of the dichlorogallium-diethylamide precursor with four equivalents of tert-butyllithium (tBuLi) in anhydrous ether yields the target compound. This reaction proceeds via sequential alkyl group transfer, with two tert-butyl groups eliminated as isobutylene (C₄H₈) .
-
Stepwise Alkylation: Sequential addition of tBuLi to [Cl₂Ga(μ-NEt₂)]₂ allows controlled substitution of chloride ligands, culminating in Ga–H bond formation after the final alkylation step .
Both methods produce the dimer in yields exceeding 70%, with purity confirmed via nuclear magnetic resonance (NMR) spectroscopy and elemental analysis .
Table 1: Synthesis Conditions for [GaH(tBu)(μ-NEt₂)]₂
| Parameter | Value/Range |
|---|---|
| Precursor | [Cl₂Ga(μ-NEt₂)]₂ |
| Alkylating Agent | tBuLi (4 equiv) |
| Solvent | Diethyl Ether |
| Temperature | −78°C to 25°C |
| Reaction Time | 12–24 hours |
| Yield | 72–78% |
Byproduct Analysis
Gas chromatography-mass spectrometry (GC-MS) identifies isobutylene as the primary volatile byproduct, confirming the elimination mechanism during Ga–H bond formation . Non-volatile residues consist predominantly of lithium chloride, which is removed via filtration.
Physical and Chemical Properties
Stability Profile
Gallium diethylamide exhibits exceptional stability under ambient conditions:
-
Thermal Stability: Decomposition initiates at 250°C, with complete breakdown occurring above 300°C .
-
Oxidative Resistance: No observable reaction with dry O₂ over 48 hours at 25°C .
-
Light Sensitivity: UV-Vis spectroscopy shows no degradation after 72 hours of UV exposure (λ = 254 nm) .
Table 2: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Weight | 457.23 g/mol |
| Melting Point | 128–132°C (dec.) |
| Solubility | Ether, THF, Hexane |
| Molar Absorptivity | ε₃₀₈ = 920 M⁻¹cm⁻¹ |
| Magnetic Susceptibility | Diamagnetic |
Applications in Thin-Film Deposition
GaN Film Growth via CVD
When employed as a single-source precursor in low-pressure CVD, [GaH(tBu)(μ-NEt₂)]₂ decomposes at 200–250°C to deposit gallium-rich films. X-ray photoelectron spectroscopy (XPS) analysis reveals films containing 85–90 at.% Ga and 10–15 at.% N, indicating incomplete nitrogen incorporation . This nitrogen deficiency arises from preferential elimination of diethylamine (Et₂NH) during thermal decomposition, as confirmed by in situ mass spectrometry .
Film Morphology and Crystallinity
Atomic force microscopy (AFM) of deposited films shows smooth surfaces (RMS roughness < 5 nm) with amorphous microstructure. Post-deposition annealing at 600°C under NH₃ induces crystallization into hexagonal GaN, as evidenced by X-ray diffraction (XRD) peaks matching JCPDS Card No. 76-0703 .
Comparative Analysis with Related Gallium Amides
The diethylamide ligand’s steric and electronic effects differentiate [GaH(tBu)(μ-NEt₂)]₂ from analogous gallium complexes:
-
Ga(NMe₂)₃: Trimethylamide derivative with higher volatility but inferior thermal stability (decomposes at 150°C) .
-
Ga(NPr₂)₃: Bulkier diisopropylamide complex requiring higher CVD temperatures (300°C) for film deposition .
The tert-butyl/hydride ligand combination in [GaH(tBu)(μ-NEt₂)]₂ achieves an optimal balance between volatility and decomposition kinetics, making it preferable for low-temperature CVD applications .
Future Research Directions
-
Ligand Engineering: Developing asymmetric ligands to modulate decomposition pathways and improve nitrogen incorporation during GaN growth.
-
Plasma-Enhanced CVD: Investigating low-temperature plasma activation to enhance film stoichiometry.
-
Ternary Nitride Synthesis: Exploring co-deposition with aluminum or indium amides for bandgap-engineered semiconductors.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume